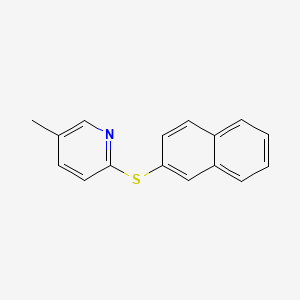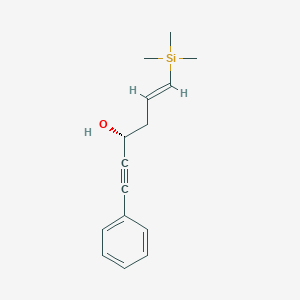
(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol is an organic compound characterized by its unique structure, which includes a phenyl group, a trimethylsilyl group, and an alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Grignard reagent, which reacts with an appropriate alkyne to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction can produce phenyl alkenes or alkanes.
Scientific Research Applications
(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-1-phenyl-1-buten-3-yne: Similar structure but lacks the trimethylsilyl group.
(E)-1-phenyl-1-hexen-3-yne: Similar structure but with different substituents on the alkyne.
®-1-phenyl-1-trimethylsilyl-1-hexen-3-ol: Similar structure but with different stereochemistry.
Uniqueness
(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer specific reactivity and properties. Its stereochemistry also plays a crucial role in its interactions and applications.
Properties
Molecular Formula |
C15H20OSi |
|---|---|
Molecular Weight |
244.40 g/mol |
IUPAC Name |
(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol |
InChI |
InChI=1S/C15H20OSi/c1-17(2,3)13-7-10-15(16)12-11-14-8-5-4-6-9-14/h4-9,13,15-16H,10H2,1-3H3/b13-7+/t15-/m1/s1 |
InChI Key |
IWHRTVSFYDQSEP-MYWXAZLQSA-N |
Isomeric SMILES |
C[Si](C)(C)/C=C/C[C@H](C#CC1=CC=CC=C1)O |
Canonical SMILES |
C[Si](C)(C)C=CCC(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)

![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)
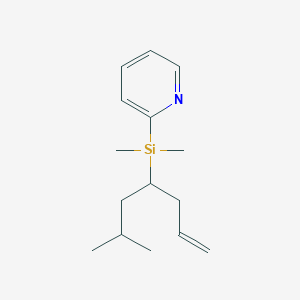
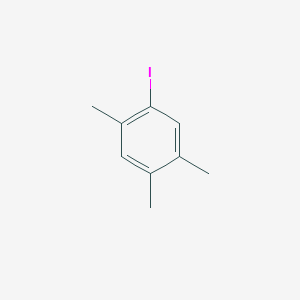
![3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline](/img/structure/B11864716.png)
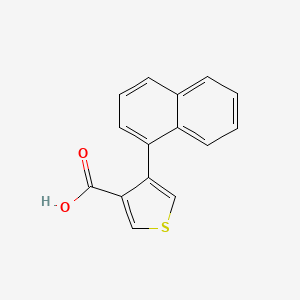
![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)


![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
